molecular formula C20H43N5O11+4 B1262871 N(6')-acetylkanamycin B(4+)

N(6')-acetylkanamycin B(4+)

Cat. No. B1262871
M. Wt: 529.6 g/mol
InChI Key: JVNRAWAXQAGKBK-HLIGCJFYSA-R
Attention: For research use only. Not for human or veterinary use.
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Description

N(6')-acetylkanamycin B(4+) is a quadruply-charged ammonium ion arising from protonation of the four free amino groups of N(6')-acetylkanamycin;  major species at pH 7.3. It is an organic cation and an ammonium ion derivative. It is a conjugate acid of a N(6')-acetylkanamycin B.

Scientific Research Applications

Enzymatic Interactions and Antibiotic Resistance

N(6')-acetylkanamycin B is involved in enzymatic interactions that contribute to antibiotic resistance. Studies on aminoglycoside-modifying enzymes, which include N-acetyltransferases like N(6')-acetylkanamycin B, reveal their role in conferring resistance to aminoglycoside antibiotics. These enzymes catalyze the acetylation of antibiotics, modifying them and reducing their efficacy (Ramírez & Tolmasky, 2017).

Synthesis and Chemical Modification

The chemical modification of kanamycin B into N(6')-acetylkanamycin B has been studied. These modifications are aimed at producing derivatives with enhanced properties against resistant bacteria. The transformation process and the effects of these modifications on the antibacterial properties of the resulting compounds have been a focus of research (Kondo et al., 1977).

Structural and Kinetic Studies

Structural and kinetic analyses of enzymes like aminoglycoside 6'-N-acetyltransferases, which interact with N(6')-acetylkanamycin B, provide insights into their mechanism of action. These studies are crucial for understanding how these enzymes contribute to antibiotic resistance and for developing strategies to counteract this resistance (Magalhães et al., 2008).

Antibiotic Resistance Mechanisms

N(6')-acetylkanamycin B is closely associated with the study of antibiotic resistance mechanisms in bacteria. Research focuses on characterizing genes encoding aminoglycoside 6'-N-acetyltransferases and understanding their distribution, diversity, and role in mediating resistance to various antibiotics (Wu et al., 1997).

properties

Product Name

N(6')-acetylkanamycin B(4+)

Molecular Formula

C20H43N5O11+4

Molecular Weight

529.6 g/mol

IUPAC Name

[(1S,2R,3S,4S,5R)-2-[(2R,3R,4R,5S,6R)-6-(acetamidomethyl)-3-azaniumyl-4,5-dihydroxyoxan-2-yl]oxy-5-azaniumyl-4-[(2S,3R,4S,5S,6R)-4-azaniumyl-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]azanium

InChI

InChI=1S/C20H39N5O11/c1-5(27)25-3-8-13(29)14(30)11(24)19(33-8)35-17-6(21)2-7(22)18(16(17)32)36-20-15(31)10(23)12(28)9(4-26)34-20/h6-20,26,28-32H,2-4,21-24H2,1H3,(H,25,27)/p+4/t6-,7+,8+,9+,10-,11+,12+,13+,14+,15+,16-,17+,18-,19+,20+/m0/s1

InChI Key

JVNRAWAXQAGKBK-HLIGCJFYSA-R

Isomeric SMILES

CC(=O)NC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)[NH3+])O)[NH3+])[NH3+])[NH3+])O)O

Canonical SMILES

CC(=O)NCC1C(C(C(C(O1)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)[NH3+])O)[NH3+])[NH3+])[NH3+])O)O

Origin of Product

United States

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